

4-Bromo-3-nitrobenzamide molecular structure

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Compound of Interest

Compound Name: 4-Bromo-3-nitrobenzamide

CAS No.: 879-93-6

Cat. No.: B1268739

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An In-depth Technical Guide on **4-Bromo-3-nitrobenzamide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Bromo-3-nitrobenzamide**. Furthermore, it explores its potential biological significance as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical area in contemporary cancer therapy research. While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and provides a theoretical framework for its study and application in drug discovery.

Molecular Structure and Properties

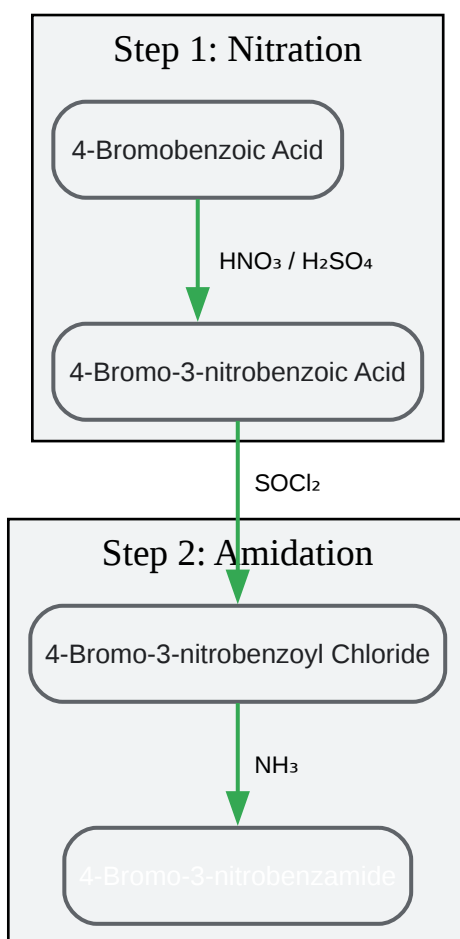
4-Bromo-3-nitrobenzamide is an aromatic amide compound. Its structure features a benzene ring substituted with a bromine atom, a nitro group, and a carboxamide group. The relative positions of these substituents (4-bromo, 3-nitro) are crucial for its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of **4-Bromo-3-nitrobenzamide**

Property	Value	Source
IUPAC Name	4-bromo-3-nitrobenzamide	[1]
CAS Number	879-93-6	[1][2]
Chemical Formula	C ₇ H ₅ BrN ₂ O ₃	[1]
Molecular Weight	245.03 g/mol	[1]
Canonical SMILES	<chem>C1=CC(=C(C=C1C(=O)N)Br</chem>	[1]
InChIKey	XEXLVJPVLGTROT-UHFFFAOYSA-N	[1]
Topological Polar Surface Area	88.9 Å ²	[1]
XLogP3	1.8	[1]

Synthesis of 4-Bromo-3-nitrobenzamide

The synthesis of **4-Bromo-3-nitrobenzamide** is typically achieved via a two-step process starting from 4-bromobenzoic acid. The first step involves the nitration of the aromatic ring, followed by the conversion of the resulting carboxylic acid to a primary amide.



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Figure 1: Synthesis workflow for **4-Bromo-3-nitrobenzamide**.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **4-Bromo-3-nitrobenzamide**. These protocols are based on standard organic chemistry procedures, as specific literature for this exact synthesis is sparse.^{[3][4][5]}

Protocol 2.1.1: Synthesis of 4-Bromo-3-nitrobenzoic Acid (Precursor)

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 4-bromobenzoic acid (e.g., 0.1 mol). The flask should be cooled in an ice-water bath.

- **Nitrating Mixture Preparation:** In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 25 mL) while cooling in an ice bath.
- **Nitration Reaction:** Add the prepared nitrating mixture dropwise to the stirred solution of 4-bromobenzoic acid. The temperature of the reaction mixture should be maintained below 15 °C throughout the addition.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
- **Workup and Isolation:** Pour the reaction mixture slowly onto crushed ice with constant stirring. The solid precipitate of 4-bromo-3-nitrobenzoic acid is then collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and dried.

Protocol 2.1.2: Synthesis of **4-Bromo-3-nitrobenzamide**

- **Acyl Chloride Formation:** In a fume hood, add 4-bromo-3-nitrobenzoic acid (e.g., 0.05 mol) to a round-bottom flask. Add thionyl chloride (SOCl₂, e.g., 0.1 mol) and a catalytic amount of dimethylformamide (DMF).
- **Reaction:** Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
- **Removal of Excess Reagent:** After the reaction is complete, distill off the excess thionyl chloride under reduced pressure. The crude 4-bromo-3-nitrobenzoyl chloride is obtained as a residue.
- **Amidation:** Dissolve the crude acyl chloride in an anhydrous inert solvent (e.g., tetrahydrofuran, THF). Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.
- **Isolation and Purification:** A precipitate of **4-Bromo-3-nitrobenzamide** will form. Collect the solid by vacuum filtration, wash it with cold water and a small amount of cold diethyl ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis

Detailed spectroscopic data for **4-Bromo-3-nitrobenzamide** is not readily available in the searched literature. However, data for its immediate precursor, 4-Bromo-3-nitrobenzoic acid, is available and can be used as a reference for confirming the successful synthesis of the intermediate.

Table 2: Spectroscopic Data for 4-Bromo-3-nitrobenzoic Acid

Technique	Observed Data
Mass Spectrometry (GC-MS)	Molecular Ion (M ⁺) peaks observed at m/z 245 and 247, consistent with the isotopic pattern of bromine.[6]
Infrared (IR) Spectroscopy	Characteristic peaks for O-H stretch of the carboxylic acid, C=O stretch, and N-O stretches of the nitro group are expected.
¹³ C NMR Spectroscopy	Spectral data is available on chemical databases.[6]

Potential Biological Activity: A Scaffold for PARP Inhibition

While no direct biological studies have been published for **4-Bromo-3-nitrobenzamide**, its core chemical structure, a benzamide, is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[7][8][9] PARP inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality in tumors with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[10]

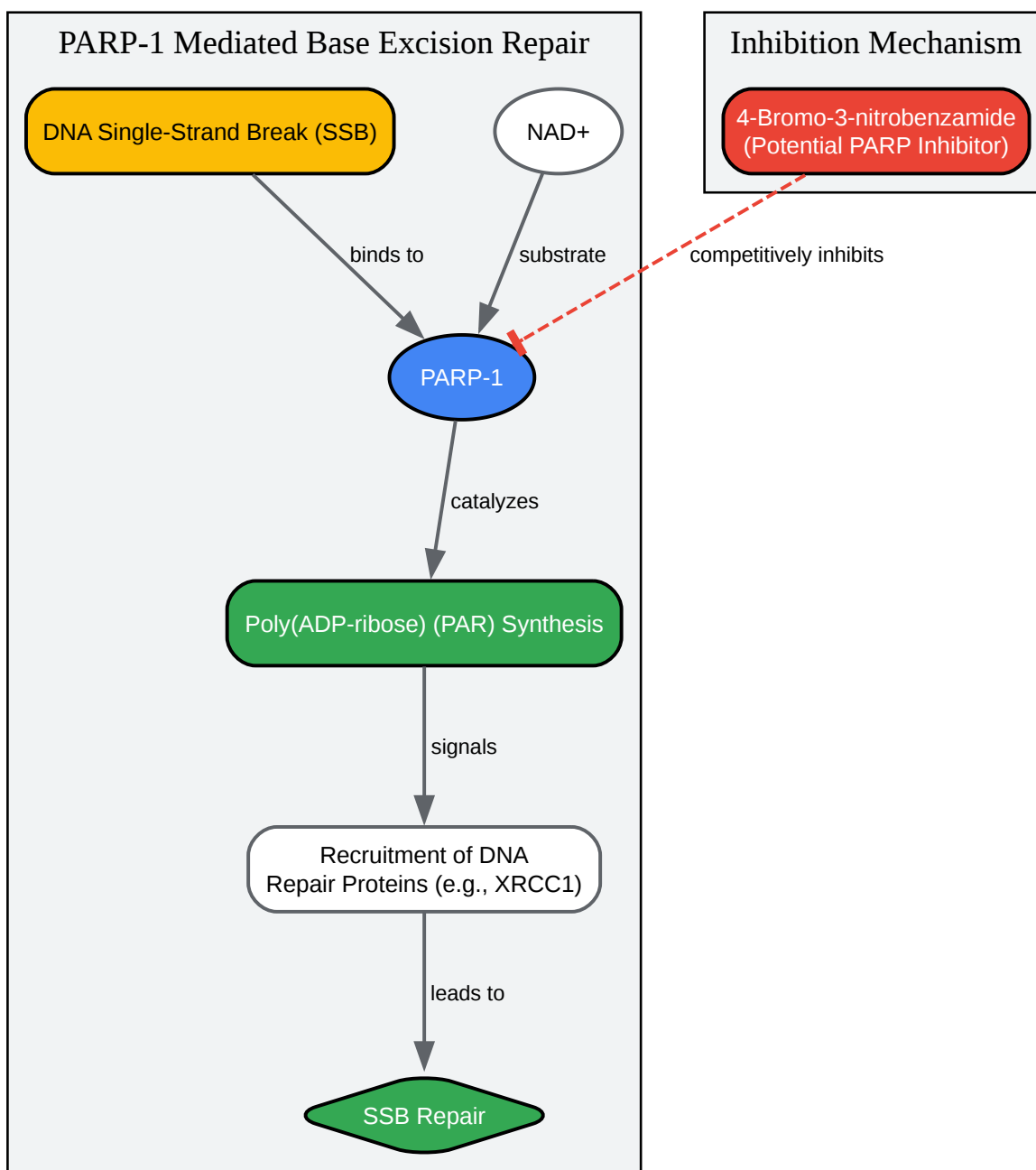
The Role of PARP in DNA Repair

PARP-1 is a key enzyme in the Base Excision Repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[11] Upon detecting an SSB, PARP-1 binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other

nuclear proteins. This PARylation process acts as a signal to recruit other DNA repair proteins to the site of damage.[\[10\]](#)[\[11\]](#)

Mechanism of Action of PARP Inhibitors

Benzamide-based PARP inhibitors function as competitive inhibitors by mimicking the nicotinamide moiety of NAD⁺, the natural substrate for PARP enzymes.[\[7\]](#) By binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of PAR chains, thereby stalling the repair of SSBs. In cancer cells with defective homologous recombination (the primary pathway for repairing double-strand breaks), these unrepaired SSBs lead to the collapse of replication forks during cell division, resulting in the formation of lethal double-strand breaks and ultimately, cell death.[\[7\]](#)



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Figure 2: Proposed signaling pathway of PARP-1 in DNA repair and its inhibition.

Given its structure, **4-Bromo-3-nitrobenzamide** is a plausible candidate for investigation as a PARP inhibitor. The benzamide moiety can occupy the nicotinamide binding pocket of the

PARP catalytic domain, while the bromo and nitro substituents could be explored for optimizing binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

4-Bromo-3-nitrobenzamide is a synthetically accessible compound with a molecular structure that makes it a person of interest for drug discovery, particularly in the field of oncology. While there is a clear need for empirical studies to characterize its physicochemical and biological properties, the theoretical framework presented in this guide suggests a strong rationale for its investigation as a potential PARP inhibitor. Future research should focus on obtaining detailed spectroscopic data, developing optimized synthesis protocols, and performing in vitro enzymatic and cellular assays to validate its potential as a therapeutic agent.

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